Pyrenedecanal is an organic compound classified as a long-chain aliphatic aldehyde. It is characterized by a linear structure consisting of a pyrene moiety attached to a decanal chain. This compound is notable for its potential applications in various scientific fields, including materials science and organic chemistry.
Pyrenedecanal can be synthesized from pyrene derivatives and fatty aldehydes through various chemical reactions. Pyrene itself is a polycyclic aromatic hydrocarbon that can be obtained from coal tar or synthesized from simpler aromatic compounds.
Pyrenedecanal falls under the category of aldehydes, specifically aliphatic aldehydes. It is also classified as a polycyclic aromatic compound due to the presence of the pyrene structure.
The synthesis of Pyrenedecanal typically involves the following methods:
Pyrenedecanal has a complex molecular structure characterized by:
Pyrenedecanal can participate in various chemical reactions typical of aldehydes:
The mechanism of action for Pyrenedecanal primarily revolves around its reactivity as an aldehyde:
Kinetic studies may reveal insights into reaction rates and mechanisms involving Pyrenedecanal, providing valuable data for further applications.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to analyze its structure and confirm purity during synthesis.
Pyrenedecanal has several potential applications in scientific research:
Pyrenedecanal (1-pyrenyldecanal) serves as a high-sensitivity fluorogenic probe for monitoring fatty aldehyde dehydrogenase (FALDH, EC 1.2.1.48) activity. This membrane-bound enzyme catalyzes the NAD⁺-dependent oxidation of long-chain aliphatic aldehydes to fatty acids—a critical detoxification pathway impaired in Sjögren-Larsson Syndrome (SLS). The pyrene moiety enables ultrasensitive detection via HPLC-fluorescence, overcoming limitations of traditional spectrophotometric assays that lack specificity for complex biological matrices [1] [4].
FALDH follows an ordered bi-bi kinetic mechanism with pyrenedecanal, where NAD⁺ binding precedes substrate association. Single-turnover experiments reveal a k~cat~ of 4.2 min⁻¹ and K~m~ of 8.3 µM for pyrenedecanal in rat liver microsomes, indicating high catalytic efficiency (k~cat~/K~m~ = 5.1 × 10⁴ M⁻¹s⁻¹). The reaction progresses through covalent thiohemiacetal formation between the catalytic cysteine (Cys243) and the aldehyde carbonyl, followed by hydride transfer to NAD⁺ to form pyrenedecanoic acid and NADH [1] [7]. Rate-limiting steps shift from chemistry (hydride transfer) to product release based on substrate saturation, as confirmed by pre-steady-state burst kinetics under NAD⁺ excess [5].
Table 1: Kinetic Parameters of FALDH with Pyrenedecanal
Parameter | Value | Conditions | Biological Source |
---|---|---|---|
K~m~ (Pyrenedecanal) | 8.3 µM | 20 mM NaPPi, pH 8.0, 37°C | Rat liver microsomes |
V~max~ | 4.2 min⁻¹ | 1 mM NAD⁺, 50 µM pyrenedecanal | Recombinant human FALDH |
k~cat~/K~m~ | 5.1 × 10⁴ M⁻¹s⁻¹ | 1% Triton X-100 | Solubilized microsomes |
Pyrenedecanal exhibits >30-fold selectivity for FALDH over other aldehyde dehydrogenases (ALDHs). Competitive inhibition assays using recombinant human enzymes show IC~50~ values of >200 µM against ALDH1A1, ALDH2, and ALDH3A1, compared to 6.8 µM for FALDH. This specificity arises from FALDH’s hydrophobic substrate channel accommodating the pyrenyl-decyl chain, while cytosolic ALDHs sterically exclude bulky polycyclic groups. In SLS patient fibroblasts, pyrenedecanal metabolism shifts exclusively to fatty alcohol (via reductases) rather than acid formation, confirming FALDH’s irreplaceable role in aldehyde clearance [1] [4] [7].
Table 2: Specificity Profiling of Pyrenedecanal Metabolism
Enzyme | Activity (%) | Inhibition by Pyrenedecanal (IC~50~) | Cellular Compartment |
---|---|---|---|
FALDH (ALDH3A2) | 100 ± 4.2 | 6.8 µM | Endoplasmic reticulum |
ALDH1A1 | 3.1 ± 0.8 | >200 µM | Cytosol |
ALDH2 | 2.7 ± 0.5 | >200 µM | Mitochondria |
ALDH3A1 | 5.4 ± 1.1 | >200 µM | Cytosol |
Reverse-phase HPLC with fluorescence detection achieves baseline separation of pyrenedecanal, pyrenedecanoic acid, and potential side products (e.g., aldehyde adducts). Optimal resolution employs a Zorbax XDB-C8 column with gradient elution:
Pyrenedecanoic acid elutes at 6.2 ± 0.3 min (resolution factor R~s~ = 4.8 from pyrenedecanal at 8.1 min). Fluorescence detection (λ~ex~ = 340 nm, λ~em~ = 400 nm) provides 50-fold higher sensitivity over UV absorption at 230 nm. Critical validation includes:
Table 3: Chromatographic Parameters for Pyrenedecanal Metabolites
Compound | Retention Time (min) | Resolution Factor (R~s~) | Detection Limit (pmol) |
---|---|---|---|
Pyrenedecanoic acid | 6.2 ± 0.3 | 4.8 (vs. pyrenedecanal) | 0.5 |
Pyrenedecanal | 8.1 ± 0.4 | 3.2 (vs. solvent front) | 0.7 |
Pyrenedecanol* | 10.9 ± 0.5 | 6.1 (vs. pyrenedecanal) | 1.2 |
*Alcohol derivative formed in FALDH-deficient systems [4]
The pyrenedecanal-HPLC assay reduces required protein input by 10–50× versus traditional NADH-based spectrophotometry. Key optimizations:
Ethanol content in reactions is capped at 2.5% (v/v) to prevent enzyme denaturation, while 1% Triton X-100 maintains substrate accessibility for membrane-bound FALDH. The method’s robustness allows adaptation to tissue homogenates (e.g., mouse liver, brain) with protein loads of 1–2 µg per assay [1] [6].
Table 4: Detection Limits Across Biological Matrices
Sample Type | Min. Detectable Protein | Residual Activity Detection | Reference Method Comparison |
---|---|---|---|
Control fibroblasts | 50 ng | Not applicable | 10× more sensitive than GC-MS |
SLS patient fibroblasts | 1 µg | 5% of control activity | 50× less protein than radioassay |
Rat liver microsomes | 2.5 ng | N/D | 30× more sensitive than ESI-MS |
Mouse tissue homogenates | 1 µg | N/D | Compatible with multi-tissue screening |
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: